
Dehydrokuanoniamine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrokuanoniamine B is a pyridoacridine alkaloid isolated from marine organisms, particularly from the Fijian Cystodytes sp. ascidian . Pyridoacridine alkaloids are known for their complex structures and significant biological activities, including cytotoxicity and DNA intercalation .
Preparation Methods
The synthesis of Dehydrokuanoniamine B involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reduction of methyl 2,5-dimethoxy-3-nitrobenzoate to the corresponding aniline under hydrogen conditions with palladium on carbon The subsequent steps involve cyclization and functional group modifications to achieve the final pyridoacridine structure
Chemical Reactions Analysis
Dehydrokuanoniamine B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Industry: While industrial applications are limited, its unique structure and biological activity make it a candidate for further research in drug development and biotechnology.
Mechanism of Action
Dehydrokuanoniamine B exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits topoisomerase II-mediated decatenation of kinetoplast DNA . This mechanism leads to cytotoxicity and apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis induction.
Comparison with Similar Compounds
Dehydrokuanoniamine B is structurally similar to other pyridoacridine alkaloids such as Kuanoniamine D . These compounds share a common core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific pattern of DNA intercalation and cytotoxic potency. Similar compounds include:
Properties
CAS No. |
158734-24-8 |
|---|---|
Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C23H20N4OS/c1-13(2)11-18(28)24-9-8-16-20-19-15(14-5-3-4-6-17(14)27-20)7-10-25-21(19)22-23(16)29-12-26-22/h3-7,10-12,27H,8-9H2,1-2H3,(H,24,28) |
InChI Key |
MNFNXENJKFDCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


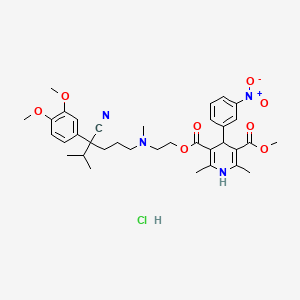
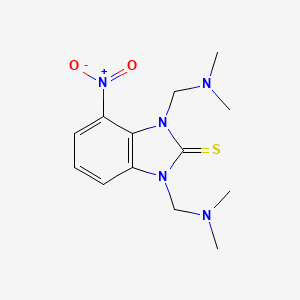
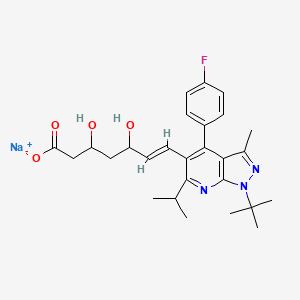
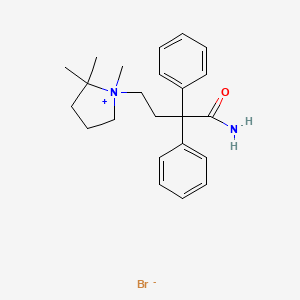
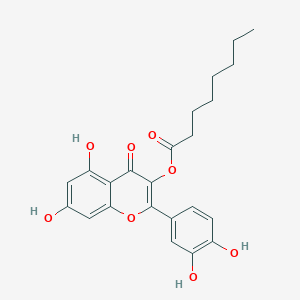
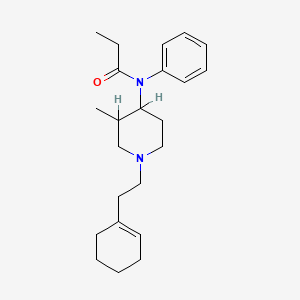
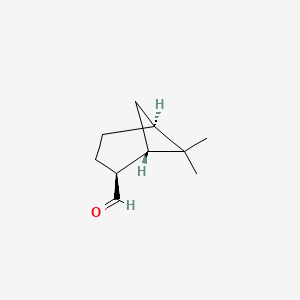

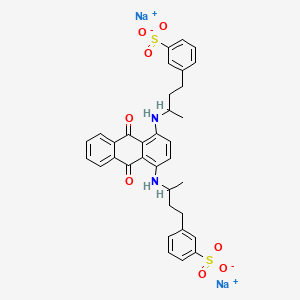
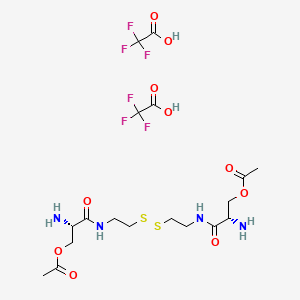
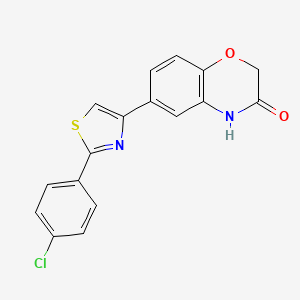

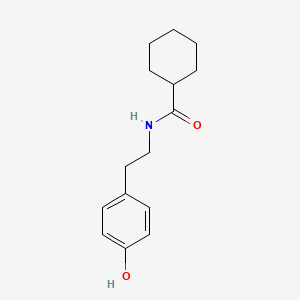
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
